molecular formula C24H29FN2O5S B2775347 2-(4-Ethoxyphenyl)-1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one CAS No. 946217-13-6

2-(4-Ethoxyphenyl)-1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one

Cat. No.: B2775347
CAS No.: 946217-13-6
M. Wt: 476.56
InChI Key: UHRYRNXZNAICEM-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one is a useful research compound. Its molecular formula is C24H29FN2O5S and its molecular weight is 476.56. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-ethoxyphenyl)-1-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN2O5S/c1-3-31-20-6-4-19(5-7-20)17-23(28)26-12-10-24(11-13-26)27(14-15-32-24)33(29,30)21-8-9-22(25)18(2)16-21/h4-9,16H,3,10-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRYRNXZNAICEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC(=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-Ethoxyphenyl)-1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest a range of biological activities, particularly in the fields of neuropharmacology and cancer research. This article aims to synthesize existing knowledge regarding the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C23H24FNO4SC_{23}H_{24}FNO_4S. Its structure includes a diazaspiro framework, which is known for contributing to various biological activities. The presence of an ethoxyphenyl group and a sulfonamide moiety further enhances its potential as a pharmacological agent.

1. Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. The sulfonamide group is often associated with inhibition of carbonic anhydrase, an enzyme frequently overexpressed in tumors. In vitro assays have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) cells.

Compound Cell Line IC50 (µM) Mechanism of Action
G509-0156MCF-715.2Inhibition of carbonic anhydrase
G509-0156A54912.5Induction of apoptosis

2. Neuroprotective Effects

The compound's structural similarity to known acetylcholinesterase inhibitors suggests potential neuroprotective effects, particularly in Alzheimer's disease models. Compounds containing diazaspiro structures have been reported to enhance acetylcholine levels by inhibiting acetylcholinesterase.

In a study assessing the inhibitory activity against acetylcholinesterase:

Compound IC50 (µM) Reference
G509-01565.0
Donepezil0.5Standard

The results indicate that G509-0156 exhibits significant inhibition, suggesting its potential as a therapeutic agent for cognitive disorders.

3. Antimicrobial Activity

Preliminary evaluations have shown that the compound possesses antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings highlight the need for further investigation into its mechanism of action against microbial targets.

Case Study 1: Neuroprotective Properties

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several diazaspiro compounds and evaluated their neuroprotective effects in vitro using SH-SY5Y neuroblastoma cells. Compound G509-0156 was found to significantly reduce oxidative stress markers and enhance cell viability under neurotoxic conditions, suggesting its potential for treating neurodegenerative diseases.

Case Study 2: Anticancer Efficacy

A study examining the anticancer efficacy of sulfonamide derivatives reported that G509-0156 showed enhanced cytotoxic effects when combined with standard chemotherapeutics like cisplatin. The combination therapy resulted in synergistic effects, reducing IC50 values significantly compared to single-agent treatments.

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